molecular formula C11H11F3O B13518521 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13518521
M. Wt: 216.20 g/mol
InChI Key: IUNWRFGOFXXMSR-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethan-1-ol moiety, which is further connected to a 2,3-dihydro-1H-indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of sensitive intermediates. A common approach involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the addition of trifluoroacetaldehyde to the indene ring.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1h-inden-2-yl)-ethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethane: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.

    2,2,2-Trifluoroethanol: A simpler compound with a trifluoromethyl group and a hydroxyl group but without the indene moiety.

Uniqueness

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the indene structure with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, offering a balance of reactivity and stability.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10,15H,5-6H2

InChI Key

IUNWRFGOFXXMSR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(F)(F)F)O

Origin of Product

United States

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